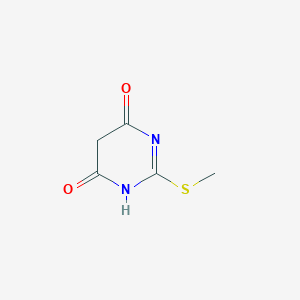
3-Cyclohexene-1-carbonyl chloride
Descripción general
Descripción
3-Cyclohexene-1-carbonyl chloride, also known as cyclohex-3-ene-1-carbonyl chloride, is a chemical compound with the molecular formula C7H9ClO . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Cyclohexene-1-carbonyl chloride can be achieved through the reaction of cyclohex-1-enecarboxylic acid with oxalyl chloride in the presence of dichloromethane (CH2Cl2) and a drop of DMF. The resulting solution is stirred at room temperature for 2 hours. The solvent is then concentrated to yield cyclohex-1-enecarbonyl chloride as an oil .
Molecular Structure Analysis
The molecular structure of 3-Cyclohexene-1-carbonyl chloride consists of a cyclohexene ring with a carbonyl chloride group attached to one of the carbon atoms . The InChI code for this compound is 1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 .
Physical And Chemical Properties Analysis
3-Cyclohexene-1-carbonyl chloride is a solid substance under normal conditions . It has a molecular weight of 144.6 . The compound should be stored under inert gas . The boiling point is approximately 203.9°C at 760mmHg .
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: Electrochemistry
- Application : “3-Cyclohexene-1-carbonyl chloride” could potentially be used in electrochemical studies .
- Methods of Application : This compound could be reduced at a hanging mercury drop electrode in acetonitrile .
- Results or Outcomes : The outcomes of these studies could provide valuable insights into the electrochemical properties of this compound .
-
Scientific Field: Biochemistry
- Application : “3-Cyclohexene-1-carbonyl chloride” could potentially be used in the synthesis of biochemical reagents.
- Methods of Application : In biochemistry, this compound could be used as a building block in the synthesis of new biochemical reagents.
- Results or Outcomes : The goal of such research would be to develop new biochemical reagents with improved properties.
-
Scientific Field: Material Science
- Application : “3-Cyclohexene-1-carbonyl chloride” could potentially be used in the synthesis of polymers .
- Methods of Application : In material science, this compound could be used as a monomer in the polymerization process .
- Results or Outcomes : The goal of such research would be to develop new polymers with improved properties .
-
Scientific Field: Environmental Chemistry
- Application : “3-Cyclohexene-1-carbonyl chloride” could potentially be used in studies related to environmental pollution .
- Methods of Application : This compound could be used as a tracer in studies investigating the fate and transport of organic pollutants in the environment .
- Results or Outcomes : The outcomes of these studies could provide valuable insights into the environmental behavior of organic pollutants .
Safety And Hazards
Propiedades
IUPAC Name |
cyclohex-3-ene-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWMHIRIXVNVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883617 | |
| Record name | 3-Cyclohexene-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexene-1-carbonyl chloride | |
CAS RN |
932-67-2 | |
| Record name | 3-Cyclohexene-1-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexene-1-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-carbonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Cyclohexene-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(4-Methylphenyl)sulfanyl]aniline](/img/structure/B1297490.png)






